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molecular formula C8H6N2O B143157 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 4649-09-6

1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No. B143157
M. Wt: 146.15 g/mol
InChI Key: KAIWRKYDYWYFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07872018B2

Procedure details

To 1H-Pyrrolo[2,3-b]pyridine (6, 16.0 g, 135 mmol) in water (110 mL), were added hexamethylenetetramine (26.0 g, 185 mmol), and acetic acid (55.0 mL, 967 mmol). The reaction was refluxed for 12 hours. Water (329 mL) was added and the reaction was cooled to room temperature. The reaction was filtrated and washed with water to give the compound (7, 15.0 g, 76%). MS (ESI) [M+H+]+=147.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
329 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][N:8]=2)[CH:3]=[CH:2]1.C1N2CN3CN(C2)CN1C3.[C:20](O)(=[O:22])C>O>[NH:1]1[C:9]2=[N:8][CH:7]=[CH:6][CH:5]=[C:4]2[C:3]([CH:20]=[O:22])=[CH:2]1

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
N1C=CC2=CC=CN=C12
Name
Quantity
26 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
55 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
110 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
329 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The reaction was filtrated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to give the compound (7, 15.0 g, 76%)

Outcomes

Product
Name
Type
Smiles
N1C=C(C=2C1=NC=CC2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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